molecular formula C15H22N2O5 B13568709 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid

Cat. No.: B13568709
M. Wt: 310.35 g/mol
InChI Key: ZTOOAZJVSFCTMW-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl group and at position 5 with a methyl group. The carboxylic acid at position 4 enhances its polarity, making it a versatile intermediate in medicinal chemistry for peptide mimetics or protease inhibitors.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H22N2O5/c1-9-11(13(18)19)16-12(21-9)10-5-7-17(8-6-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)

InChI Key

ZTOOAZJVSFCTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling of the Piperidine and Oxazole Rings: The piperidine and oxazole rings are coupled through a condensation reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Functionalization: The carboxylic acid group is introduced through a hydrolysis reaction, typically using an acid or base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but they often include neurotransmitter receptors or metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Modifications

Thiazole Analogs
  • 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid (CAS 2094342-59-1)
    • Molecular Formula : C15H22N2O4S
    • Key Differences : Replaces the 1,3-oxazole oxygen with sulfur (thiazole). The methylene linker between piperidine and thiazole increases flexibility.
    • Implications : Sulfur enhances π-acceptability and may improve binding to metal ions or hydrophobic pockets .
Isoxazole Analogs
  • 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid (CID 66509383) Molecular Formula: C14H20N2O5 Key Differences: 1,2-oxazole (isoxazole) ring with substitution at position 3.

Substituent Variations

Positional Isomerism
  • 5-(1-[(tert-Butoxy)carbonyl]piperidin-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 1252657-86-5)
    • Molecular Formula : C14H19N2O5
    • Key Differences : Boc-piperidin-4-yl group at position 5 instead of 2; lacks the 5-methyl group.
    • Implications : Positional changes alter electronic distribution, affecting solubility and binding affinity .
Methyl Group Addition
  • 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid (PubChem CID 2795533) Molecular Formula: C15H21N2O4S Key Differences: Methyl at position 4 (thiazole) instead of position 5 (oxazole).

Functional Group Modifications

Benzyloxycarbonyl Derivatives
  • 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid (CAS 1418113-59-3) Molecular Formula: C18H22N2O5 Key Differences: Replaces Boc with benzyloxycarbonyl (Cbz) and adds a branched alkyl chain. Implications: Cbz groups are cleavable under mild hydrogenolysis, useful in prodrug design .
Pyrazole Analogs
  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid
    • Molecular Formula : C14H20N3O4 (inferred from )
    • Key Differences : Pyrazole core with two adjacent nitrogen atoms.
    • Implications : Pyrazoles exhibit stronger hydrogen-bonding capacity, useful in kinase inhibitors .

Research Implications

  • Bioactivity: The 5-methyl group in the target compound may improve metabolic stability compared to non-methylated analogs .
  • Synthetic Utility : Boc protection facilitates piperidine stability during solid-phase peptide synthesis .
  • Safety : Related compounds show hazards like acute toxicity (H302) and skin irritation (H315), necessitating careful handling .

Biological Activity

The compound 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.34 g/mol
  • IUPAC Name : 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that compounds similar to 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid exhibit significant antitumor properties. For instance, derivatives containing oxazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

2. Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Properties

Studies have revealed that certain oxazole derivatives possess antimicrobial activity against a range of bacteria and fungi. The presence of the piperidine moiety may enhance membrane permeability, facilitating the compound's antimicrobial effects.

Structure-Activity Relationship (SAR)

The biological activity of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acid is influenced by its structural components:

  • The piperidine ring is critical for binding to biological targets.
  • The tert-butoxycarbonyl group enhances solubility and stability.
  • The oxazole ring is essential for biological activity, particularly in antitumor and antimicrobial applications.
Structural ComponentRole in Activity
Piperidine RingEnhances target binding
Tert-butoxycarbonyl GroupImproves solubility and stability
Oxazole RingKey for antitumor and antimicrobial effects

Case Study 1: Antitumor Activity

In a study examining the cytotoxic effects of oxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds similar to our target exhibited significant cytotoxicity, suggesting a promising avenue for further development in oncology treatments.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that these molecules could inhibit the expression of COX enzymes and pro-inflammatory cytokines in vitro. This highlights their potential as therapeutic agents for chronic inflammatory conditions.

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